N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide is a complex organic compound that belongs to the class of dibenzo[b,f][1,4]oxazepine derivatives. These compounds are notable for their diverse biological activities and potential therapeutic applications. The molecular formula of this compound is , with a molecular weight of approximately 376.4 g/mol. The compound is characterized by the presence of a fluorobenzamide moiety and an oxazepine ring structure, which contribute to its pharmacological properties.
This compound can be sourced from various chemical suppliers, including BenchChem and EvitaChem, which provide detailed specifications and availability for research purposes. Data regarding its properties and synthesis methods can also be found in chemical databases such as PubChem.
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide is classified under heterocyclic compounds due to the presence of nitrogen in the oxazepine ring. It is further categorized as an amide due to the carbonyl group bonded to a nitrogen atom.
The synthesis of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide typically involves multi-step synthetic routes that may include the following methods:
Technical details regarding these methods can vary based on the specific reagents and conditions used, but they generally require careful control of reaction parameters to maximize yield and minimize by-products.
The molecular structure of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide can be represented using various structural formulas:
InChI=1S/C22H20FN2O3/c1-13(2)20-18(11-13)25(3)22(27)16-12-14(8-10-19(16)28-20)24-21(26)15-5-3-4-6-17(15)23/h3-12H,1H2,(H,24,26)
This representation provides insights into the connectivity and arrangement of atoms within the molecule.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 376.4 g/mol |
Canonical SMILES | CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4F)C(=O)N2C |
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide can participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in synthetic organic chemistry.
Further research is needed to elucidate the precise mechanisms involved.
The physical properties of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide include:
Property | Value |
---|---|
Appearance | Solid (crystalline form) |
Solubility | Soluble in organic solvents |
Chemical properties include reactivity patterns influenced by functional groups:
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide has potential applications in several scientific fields:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: